3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one
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Overview
Description
3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one typically involves the conjugation of a chloroacetylated derivative of 1-(2-methoxyphenyl)piperazine with an appropriate indanone derivative. The reaction conditions often include the use of trifluoroacetic acid (TFA) for cleavage and subsequent labeling with metal complexes for imaging studies .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may vary but often involve nucleophilic or electrophilic reagents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as the 5-HT1A neuroreceptor. This interaction is crucial for its potential use in neuroreceptor imaging and the treatment of neurological disorders. The compound binds to the receptor, modulating its activity and thereby influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific structural configuration, which allows for selective binding to certain neuroreceptors. This specificity makes it a valuable compound for targeted imaging and therapeutic applications .
Properties
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-20-9-5-4-8-18(20)22-10-12-23(13-11-22)21(25)17-14-19(24)16-7-3-2-6-15(16)17/h2-9,17H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOOURCFVUIYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC(=O)C4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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